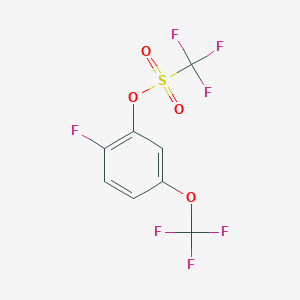

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate

Description

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of fluorine atoms and a trifluoromethoxy group, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula |

C8H3F7O4S |

|---|---|

Molecular Weight |

328.16 g/mol |

IUPAC Name |

[2-fluoro-5-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C8H3F7O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H |

InChI Key |

HSEBRHDPBFSBKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-5-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulphonate group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate involves its reactivity with various molecular targets. The trifluoromethanesulphonate group is a good leaving group, facilitating nucleophilic substitution reactions. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-(trifluoromethoxy)phenylboronic acid

- 2-Fluoro-5-(trifluoromethyl)phenol

- [2-Fluoro-5-(trifluoromethyl)phenyl]methanol

Uniqueness

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the combination of its trifluoromethoxy and trifluoromethanesulphonate groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.

Biological Activity

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate, with the CAS number 1448855-51-3, is a fluorinated organic compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and material science. This article explores its biological activity , synthesizing findings from diverse studies to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1448855-51-3 |

| Molecular Formula | C₈H₃F₇O₄S |

| Molecular Weight | 328.16 g/mol |

Structure

The structure of this compound features a phenyl ring substituted with fluorine and trifluoromethoxy groups, which significantly influence its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of fluorinated compounds, including derivatives similar to this compound. For instance, compounds with trifluoromethyl groups have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The presence of strong electronegative groups like trifluoromethyl enhances the lipophilicity and membrane permeability of these compounds, facilitating their interaction with biological targets .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes in metabolic pathways relevant to cancer cell proliferation. For example, inhibitors targeting branched-chain amino acid transaminases (BCATs) have shown promise in reducing tumor growth by altering amino acid metabolism . The structural analogs of this compound may similarly disrupt metabolic processes critical for cancer cell survival.

Case Studies

- In Vitro Studies : A study investigating various fluorinated phenyl compounds indicated that those with multiple fluorine substitutions exhibited enhanced cytotoxicity against gastric adenocarcinoma cells. The study utilized a series of assays to determine the IC50 values, revealing that increased fluorination correlates with heightened biological activity .

- Targeted Therapy : Another research effort focused on developing targeted therapies using fluorinated compounds, demonstrating that structural modifications can lead to selectivity against specific cancer types. The findings suggest that the unique electronic properties imparted by the trifluoromethoxy group may play a crucial role in enhancing selectivity and efficacy .

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to assess its toxicity. Preliminary toxicity assessments indicate that while these compounds can be potent against cancer cells, their effects on normal cells must also be carefully evaluated to avoid adverse effects in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.